5'-O-(p,p'-Dimethoxytrityl)thymidine 3'-benzoate
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Overview
Description
5’-O-(p,p’-Dimethoxytrityl)thymidine 3’-benzoate: is an organic compound with the chemical formula C38H36N2O8 . It is a derivative of thymidine, a nucleoside component of DNA, and is often used in the synthesis of oligonucleotides. This compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position and a benzoate ester at the 3’-hydroxyl position of thymidine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-(p,p’-Dimethoxytrityl)thymidine 3’-benzoate typically involves the protection of the 5’-hydroxyl group of thymidine with a dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the 5’-O-DMT-thymidine . The 3’-hydroxyl group is then esterified with benzoic acid or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesizers and stringent purification processes such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the benzoate ester, converting it back to the corresponding alcohol.
Substitution: The DMT protecting group can be removed under acidic conditions, allowing for further functionalization of the thymidine molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions, often using trichloroacetic acid (TCA) or dichloroacetic acid (DCA), are employed to remove the DMT group.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Thymidine alcohol derivatives.
Substitution: Deprotected thymidine ready for further modifications.
Scientific Research Applications
Chemistry: 5’-O-(p,p’-Dimethoxytrityl)thymidine 3’-benzoate is widely used in the synthesis of oligonucleotides, which are essential for various biochemical and molecular biology applications . It serves as a building block in the solid-phase synthesis of DNA sequences.
Biology: In biological research, this compound is used to study DNA synthesis and repair mechanisms. It is also employed in the development of antisense oligonucleotides for gene silencing .
Medicine: It is used as a precursor in the synthesis of therapeutic oligonucleotides that can target specific genetic sequences .
Industry: In the pharmaceutical industry, 5’-O-(p,p’-Dimethoxytrityl)thymidine 3’-benzoate is used in the production of diagnostic tools and therapeutic agents. It is also utilized in the manufacture of DNA-based sensors and other biotechnological devices .
Mechanism of Action
The mechanism of action of 5’-O-(p,p’-Dimethoxytrityl)thymidine 3’-benzoate primarily involves its role as a protected nucleoside in oligonucleotide synthesis. The DMT group protects the 5’-hydroxyl group during the synthesis process, preventing unwanted side reactions . Once the desired oligonucleotide sequence is assembled, the DMT group is removed under acidic conditions, allowing the 5’-hydroxyl group to participate in further reactions or modifications .
Comparison with Similar Compounds
5’-O-(4,4’-Dimethoxytrityl)thymidine: This compound is similar but lacks the 3’-benzoate ester group.
5’-O-(4,4’-Dimethoxytrityl)thymidine 3’-succinate: This compound has a succinate ester group instead of a benzoate ester.
Uniqueness: 5’-O-(p,p’-Dimethoxytrityl)thymidine 3’-benzoate is unique due to the presence of both the DMT protecting group and the benzoate ester. This dual protection allows for selective deprotection and functionalization, making it a versatile intermediate in oligonucleotide synthesis .
Properties
CAS No. |
93966-64-4 |
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Molecular Formula |
C38H36N2O8 |
Molecular Weight |
648.7 g/mol |
IUPAC Name |
[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C38H36N2O8/c1-25-23-40(37(43)39-35(25)41)34-22-32(48-36(42)26-10-6-4-7-11-26)33(47-34)24-46-38(27-12-8-5-9-13-27,28-14-18-30(44-2)19-15-28)29-16-20-31(45-3)21-17-29/h4-21,23,32-34H,22,24H2,1-3H3,(H,39,41,43)/t32-,33+,34+/m0/s1 |
InChI Key |
RSNZACKPHBOUCJ-LBFZIJHGSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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